molecular formula C11H16BrNO2S B5845599 4-bromo-N-(pentan-3-yl)benzenesulfonamide

4-bromo-N-(pentan-3-yl)benzenesulfonamide

Cat. No.: B5845599
M. Wt: 306.22 g/mol
InChI Key: YUKDRGGTCIRQRE-UHFFFAOYSA-N
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Description

4-bromo-N-(pentan-3-yl)benzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities and applications in medicine, agriculture, and industry. This particular compound features a bromine atom attached to the benzene ring and a pentan-3-yl group attached to the nitrogen atom of the sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(pentan-3-yl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with pentan-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(pentan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

4-bromo-N-(pentan-3-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(pentan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. Additionally, the bromine atom and the pentan-3-yl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 4-bromo-N-(3-methylphenyl)benzenesulfonamide
  • 4-bromo-N-(3-chlorophenyl)benzenesulfonamide

Uniqueness

4-bromo-N-(pentan-3-yl)benzenesulfonamide is unique due to the presence of the pentan-3-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

IUPAC Name

4-bromo-N-pentan-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-3-10(4-2)13-16(14,15)11-7-5-9(12)6-8-11/h5-8,10,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKDRGGTCIRQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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